Ammonium thiocarbamate

Description

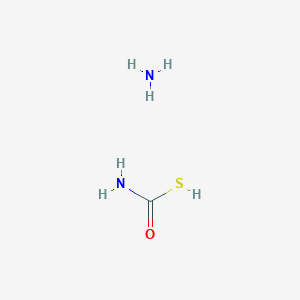

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NOS.H3N/c2-1(3)4;/h(H3,2,3,4);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYONPWKVPLXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)[S-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884927 | |

| Record name | Carbamothioic acid, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16687-42-6 | |

| Record name | Carbamothioic acid, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16687-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamothioic acid, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016687426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamothioic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamothioic acid, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium thiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of Ammonium Dithiocarbamate

Standard Synthetic Routes and Reaction Conditions

The synthesis of ammonium (B1175870) dithiocarbamate (B8719985) is most commonly achieved through the direct reaction of ammonia (B1221849) and carbon disulfide. chemicalbook.com This process can be carried out in different media and under various conditions to influence the yield and purity of the final product.

Reaction of Ammonia with Carbon Disulfide in Aqueous Media

The reaction between ammonia and carbon disulfide in an aqueous medium is a standard method for producing ammonium dithiocarbamate. The general chemical equation for this synthesis is:

2 NH₃ + CS₂ → NH₄SCSNH₂

This reaction is exothermic, meaning it releases heat, and therefore requires careful temperature control to ensure the stability of the product and maximize the yield. The process typically involves passing gaseous ammonia into a solution of carbon disulfide in an aqueous environment.

In a laboratory setting, a common procedure involves passing gaseous ammonia into 95% ethanol, followed by the addition of a cooled mixture of carbon disulfide and ether. orgsyn.org The mixture is initially kept at a low temperature and then allowed to stand at room temperature to facilitate the formation of ammonium dithiocarbamate crystals. orgsyn.org The success of this preparation is highly dependent on the quality of the ammonium dithiocarbamate formed, as initially, a less stable intermediate, ammonium trithiocarbamate, may be present. orgsyn.org Over time, this intermediate converts to the more stable ammonium dithiocarbamate. orgsyn.org

Influence of Basic Conditions (e.g., Ammonium Hydroxide (B78521), Sodium Hydroxide) on Synthesis

The synthesis of dithiocarbamates is significantly influenced by the basicity of the reaction medium. While the direct reaction of ammonia with carbon disulfide can proceed, the presence of a stronger base like ammonium hydroxide or sodium hydroxide can facilitate the reaction. jyu.fi

When the reaction is carried out in the presence of aqueous sodium hydroxide, the corresponding sodium dithiocarbamate is formed. jyu.fi This indicates that the choice of base can direct the synthesis towards a specific salt of the dithiocarbamate. In industrial settings, a base such as sodium hydroxide is often used in conjunction with ammonia and carbon disulfide in a reactor containing water. The order of addition of reagents, whether it be the amine or the base first, does not appear to have a significant impact on the product formed, provided the stoichiometry is correct. nih.gov

The use of a weak base like ammonia can result in the formation of air- and temperature-sensitive ammonium dithiocarbamates. nih.gov To mitigate the instability of the product, the synthesis and subsequent handling often require refrigeration. nih.gov

Thermodynamic and Kinetic Considerations in Formation

The formation of ammonium dithiocarbamate from ammonia and carbon disulfide is an exothermic process. ureaknowhow.com This release of heat necessitates effective temperature control during the synthesis to prevent decomposition of the product and unwanted side reactions. The reaction to form the intermediate carbamate (B1207046) is fast, while the subsequent conversion to other products, such as urea (B33335) in related processes, is slower and can be endothermic. ureaknowhow.com

From a kinetic standpoint, the reaction rate is influenced by several factors, including the concentration of reactants and the temperature. The formation of carbamates from amines and carbon dioxide, a related reaction, is a second-order process, being first order in both the amine and carbon dioxide. researchgate.net It is proposed that the formation of ammonium dithiocarbamate proceeds through a zwitterionic intermediate, formed by the nucleophilic attack of the nitrogen atom of ammonia on the carbon atom of carbon disulfide. researchgate.net This intermediate is then deprotonated by another ammonia molecule to form the ammonium dithiocarbamate salt. researchgate.net

The stability of the resulting carbamate is favored by low temperatures and high alkalinity. researchgate.net In some synthetic procedures, allowing the reaction mixture to stand for an extended period, such as overnight, is crucial for obtaining a purer product, as it allows for the conversion of unstable intermediates like ammonium trithiocarbamate to the desired ammonium dithiocarbamate. orgsyn.org

Industrial Production Processes

The industrial-scale production of ammonium dithiocarbamate requires robust and efficient processes that can be controlled to ensure high yield and purity. Key considerations include reactor design, continuous operation methods, and precise control of reaction parameters.

Continuous Addition Methods and Reactor Design

For industrial production, continuous addition of reactants to a reactor is a common method. This approach allows for better control over the exothermic reaction and maintains a consistent product quality. The reactor is typically a vessel equipped with cooling systems, such as a jacket for circulating brine, to manage the heat generated during the reaction. google.com

The design of the reactor is crucial for efficient production. Fixed-bed reactors are often employed in similar chemical processes like ammonia synthesis due to their advantages in catalyst distribution and temperature control. sarpublication.com For ammonium dithiocarbamate synthesis, the reactor must facilitate the intimate mixing of gaseous ammonia and liquid carbon disulfide, often in the presence of a diluent or solvent. google.comgoogle.com Patents describe processes where carbon disulfide is dissolved in a diluent like an alkyl nitrile (e.g., acetonitrile) or a ketone, and ammonia gas is then introduced. google.comgoogle.com The product, being sparingly soluble in these diluents, precipitates out and can be collected by filtration. google.comgoogle.com This method can produce high-purity ammonium dithiocarbamate in high yields, approaching theoretical values. google.com

Temperature and pH Control for Optimized Yield and Purity

Precise control of temperature and pH is paramount for optimizing the yield and purity of ammonium dithiocarbamate in industrial settings. The exothermic nature of the reaction requires efficient heat removal to maintain the reaction temperature within a desired range, typically between 15°C and 35°C, although higher or lower temperatures can be used. google.com Maintaining a temperature of 20-25°C has been shown to result in high yields. google.com

The pH of the reaction medium also plays a critical role. While the reaction can proceed under the basic conditions provided by ammonia itself, the use of additional bases like sodium hydroxide is common in industrial processes. Controlling the pH is essential for maximizing the formation of the desired dithiocarbamate salt and minimizing the formation of byproducts. google.com For instance, in the synthesis of related dithiocarbamates, maintaining the pH in a specific range (e.g., 8 to 9.5) can achieve high selectivity and prevent side reactions. acs.org After the initial reaction, adjusting the pH can be used to precipitate the product from the solution.

Table 1: Reactants and Solvents in Ammonium Dithiocarbamate Synthesis This table is interactive. Users can sort data by clicking on the headers.

| Role | Compound Name | Chemical Formula |

|---|---|---|

| Reactant | Ammonia | NH₃ |

| Reactant | Carbon Disulfide | CS₂ |

| Solvent/Diluent | Ethanol | C₂H₅OH |

| Solvent/Diluent | Ether | (C₂H₅)₂O |

| Solvent/Diluent | Acetonitrile (B52724) | CH₃CN |

| Solvent/Diluent | Benzonitrile | C₆H₅CN |

| Base | Ammonium Hydroxide | NH₄OH |

| Base | Sodium Hydroxide | NaOH |

Advanced Synthetic Strategies and Derivatives of Ammonium Dithiocarbamate

The synthesis of dithiocarbamates has evolved to include sophisticated and efficient methodologies, enabling the creation of a wide array of derivatives with tailored properties. These advanced strategies focus on improving reaction conditions, yields, and providing access to novel substituted compounds.

One-Pot Synthesis Approaches

One-pot synthesis has emerged as a highly efficient and environmentally conscious method for preparing dithiocarbamates. researchgate.netorganic-chemistry.org This approach involves the reaction of an amine, carbon disulfide, and an alkyl or aryl halide in a single reaction vessel, streamlining the process and often avoiding the isolation of intermediate compounds. organic-chemistry.orgtandfonline.com Such methods are celebrated for their atom economy, mild reaction conditions, and often high yields. organic-chemistry.org

A notable solvent-free, catalyst-free, one-pot reaction allows for the synthesis of S-alkyl dithiocarbamates by simply mixing primary, secondary, or cyclic amines with carbon disulfide and an alkyl halide at room temperature. organic-chemistry.org This straightforward procedure minimizes waste and simplifies product isolation, making it suitable for large-scale applications. organic-chemistry.org Another green approach utilizes water as a solvent, promoting the Michael-type addition of a dithiocarbamic acid salt to an α,β-unsaturated compound without a catalyst. researchgate.net

Researchers have also developed a one-pot, four-component strategy using sodium salts of S-alkyl thiosulfates, secondary amines, potassium sulfide (B99878) (K₂S), and chloroform (B151607) (CHCl₃) to produce a diverse range of S-alkyl dithiocarbamates. tandfonline.com Furthermore, the use of Triton-B (benzyl trimethyl ammonium hydroxide) as a catalyst in a solvent-free environment facilitates the reaction of alkyl halides, amines, and carbon disulfide, affording high yields of the desired products under mild conditions. scispace.com

These one-pot methodologies represent a significant advancement in dithiocarbamate synthesis, offering simpler, more efficient, and greener alternatives to traditional multi-step procedures. researchgate.netorganic-chemistry.orgtandfonline.com

Catalyzed Synthesis Methods (e.g., Ceric Ammonium Nitrate (B79036), Ni(II) Sulfate (B86663) Heptahydrate)

Catalysts play a pivotal role in modern organic synthesis, and the preparation of dithiocarbamates is no exception. Specific catalysts have been employed to enhance reaction rates, improve yields, and enable novel transformations.

Ceric Ammonium Nitrate (CAN):

Ceric ammonium nitrate (CAN) has been identified as an effective catalyst for the synthesis of dithiocarbamates and their derivatives. rsc.orgsamipubco.com It functions as a Lewis acid and a single electron transfer (SET) catalyst, facilitating reactions under mild and often environmentally friendly conditions. rsc.orgsamipubco.com One innovative one-pot method utilizes CAN in a polyethylene (B3416737) glycol and water (PEG-400:H₂O) solvent system to couple aryl/alkyl halides with an in situ generated dithiocarbamate anion. samipubco.com This technique is lauded for its high yields, rapid reaction times, and the recyclability of the catalytic system. samipubco.com The proposed mechanism involves the CAN-activated carbon disulfide undergoing nucleophilic attack by an amine to form a dithiocarbamic acid intermediate, which then reacts with the halide. samipubco.com

CAN also catalyzes the aerobic oxidative coupling of dithiocarbamates, leading to the formation of thioureas and bis(aminothiocarbonyl)disulfides in a one-pot process. rsc.orgmdpi.com This reaction proceeds at room temperature with air as the oxidant, highlighting the catalyst's efficiency under benign conditions. rsc.org

Ni(II) Sulfate Heptahydrate:

Nickel(II) salts, such as nickel(II) sulfate heptahydrate and nickel(II) chloride hexahydrate, are primarily used in the synthesis of nickel(II) dithiocarbamate complexes. uts.edu.aucore.ac.uk In these syntheses, a pre-formed dithiocarbamate ligand, typically as a sodium or ammonium salt, is reacted with the Ni(II) salt. uts.edu.aucore.ac.uk

For example, bis(κ²S,Sʹ-di(isopropyl)dithiocarbamato)nickel(II) is prepared by adding an aqueous solution of sodium di(isopropyl)dithiocarbamate to an aqueous solution of nickel sulfate heptahydrate, resulting in the immediate precipitation of the dark green nickel complex in high yield. uts.edu.au Similarly, unsymmetrically substituted bis-dithiocarbamate nickel(II) complexes are synthesized by mixing aqueous solutions of a sodium N-R-N-R′-dithiocarbamate salt with nickel(II) chloride hexahydrate. core.ac.uk While the nickel salt is a reactant rather than a catalyst for the dithiocarbamate formation itself, its use is integral to the preparation of these important metallo-organic compounds.

Synthesis of Substituted Ammonium Dithiocarbamates (e.g., Pyrrolidine (B122466), Morpholine (B109124), Piperidine (B6355638), Phenyl Derivatives)

The versatility of dithiocarbamate synthesis allows for the incorporation of a wide range of substituents, leading to derivatives with diverse chemical and physical properties. The use of cyclic secondary amines and aromatic amines is particularly common.

Pyrrolidine, Morpholine, and Piperidine Derivatives: The reaction of carbon disulfide with cyclic secondary amines like pyrrolidine, morpholine, and piperidine readily forms the corresponding dithiocarbamate anions. tandfonline.comresearchgate.net These anions can then be stabilized as ammonium salts or used directly in subsequent reactions. For instance, cyclic ammonium salts of dithiocarbamic acid derived from these amines have been synthesized and found to be stable, crystalline solids. researchgate.net These salts serve as effective reagents for synthesizing S-alkyl carbodithioates in water. researchgate.net

One-pot syntheses are frequently employed for these derivatives. S-alkyl dithiocarbamates derived from pyrrolidine, piperidine, and morpholine have been produced in admirable yields under catalyst-free and solvent-free conditions. tandfonline.com Similarly, a CAN-catalyzed one-pot synthesis effectively utilizes piperidine and pyrrolidine to generate dithiocarbamates with high yields. samipubco.com

Phenyl Derivatives: The synthesis of N-phenyl substituted dithiocarbamates typically involves the reaction of an N-substituted aniline (B41778) with carbon disulfide. researchgate.net For example, ammonium N-ethyl-N-phenyl dithiocarbamate and N-butyl-N-phenyl dithiocarbamate have been prepared and subsequently used to form metal complexes. researchgate.net The general procedure involves cooling the N-substituted aniline and aqueous ammonia before the addition of carbon disulfide. researchgate.net

Another method describes the synthesis of ammonium p-chlorophenyl dithiocarbamate and ammonium p-bromophenyl dithiocarbamate by reacting the corresponding p-substituted aniline with carbon disulfide and ammonium hydroxide at controlled temperatures. scirp.org These aromatic dithiocarbamate ligands are then used to synthesize various transition metal complexes. scirp.org

The table below summarizes the synthesis of various substituted dithiocarbamates.

| Amine Precursor | Reagents | Product Type | Reference(s) |

| Pyrrolidine | CS₂, Alkyl Halide | S-Alkyl Pyrrolidine Dithiocarbamate | tandfonline.com |

| Morpholine | CS₂, Alkyl Halide | S-Alkyl Morpholine Dithiocarbamate | tandfonline.com |

| Piperidine | CS₂, Alkyl Halide | S-Alkyl Piperidine Dithiocarbamate | tandfonline.com |

| N-Methyl Aniline | CS₂, aq. NH₃ | Ammonium N-Methyl-N-Phenyl Dithiocarbamate | researchgate.net |

| p-Chloroaniline | CS₂, NH₄OH | Ammonium p-Chlorophenyl Dithiocarbamate | scirp.org |

Cholic Acid-Derived Ammonium Dithiocarbamates

A specialized class of dithiocarbamates involves the incorporation of bile acids, such as cholic acid, to create complex steroidal derivatives. These syntheses leverage the reactivity of amine-functionalized cholic acid.

A straightforward and high-yield synthesis has been demonstrated where the 3-aminopropylamide of cholic acid is reacted with carbon disulfide in methanol (B129727) at room temperature. nih.govresearchgate.net This reaction produces a bile acid derivative of dithiocarbamic acid, which subsequently forms a stable ammonium salt with another molecule of the starting 3-aminopropylamide of cholic acid. nih.govresearchgate.netnih.gov The resulting product, N-(3-aminopropyl)-3-α,7-α,12-α-trihydroxy-5-β-cholan-24-oyl dithiocarbamate of N-(3-ammoniumpropyl)-3-α,7-α,12-α-trihydroxy-5-β-cholan-24-oic acid amide, was obtained in a quantitative 100% yield after stirring overnight and removing the solvent and excess carbon disulfide in vacuo. nih.gov

Interestingly, the cationic 3-ammonium propylamide portion of the resulting salt does not react further with excess carbon disulfide, indicating the stability of the formed product. nih.govjyu.fi The structure of this complex cholic acid-derived ammonium dithiocarbamate was confirmed using ¹H- and ¹³C-NMR spectroscopy and ESI-TOF mass spectrometry. nih.govresearchgate.netnih.gov This synthetic approach highlights a method to create elaborate, bifunctional molecules where both the cationic and anionic components are derived from a complex biological scaffold. nih.gov

Chemical Reactivity and Transformation Mechanisms of Ammonium Dithiocarbamate

Fundamental Formation Reactions and Stoichiometry

Ammonium (B1175870) dithiocarbamate (B8719985) is synthesized through the reaction of carbon disulfide (CS₂) with aqueous or liquid ammonia (B1221849) (NH₃). wikipedia.orgwikipedia.org This reaction forms ammonium dithiocarbamate as an intermediate, which can then be used for further chemical synthesis. procurementresource.comprocurementresource.com The fundamental reaction proceeds as follows:

2 NH₃ + CS₂ → [NH₄]⁺[S₂CNH₂]⁻ wikipedia.org

The stoichiometry of this reaction involves two molecular proportions of ammonia reacting with one molecular proportion of carbon disulfide. google.com The process is typically carried out by introducing ammonia into a solution of carbon disulfide. google.com One molecule of ammonia acts as a nucleophile, attacking the carbon disulfide, while a second molecule of ammonia acts as a base to form the ammonium salt. mdpi.com

The reaction conditions can influence the outcome. For instance, reacting liquid carbon disulfide with liquid ammonia at temperatures between -33°C and 40°C can produce varying proportions of ammonium dithiocarbamate and other compounds. google.com Lower temperatures, particularly between -33°C and -22°C, favor the formation of an intermediate yellow compound which converts to ammonium dithiocarbamate upon standing with an organic liquid below 35°C. google.com To achieve high purity and yield, the reaction can be performed in the presence of a nitrile diluent, such as acetonitrile (B52724) or benzonitrile, at temperatures between 15-35°C, which causes the ammonium dithiocarbamate to precipitate as a crystalline solid. google.com

| Reactants | Product | Stoichiometric Ratio (Ammonia:CS₂) |

| Ammonia (NH₃) | Ammonium dithiocarbamate ([NH₄]⁺[S₂CNH₂]⁻) | 2:1 |

| Carbon Disulfide (CS₂) |

Decomposition Pathways and Stability Considerations

Ammonium dithiocarbamate is a key intermediate in the production of ammonium thiocyanate (B1210189) ([NH₄]⁺[SCN]⁻). wikipedia.orgprocurementresource.com Upon heating, it undergoes an endothermic decomposition to yield ammonium thiocyanate and hydrogen sulfide (B99878) (H₂S). wikipedia.orggoogle.com This thermal decomposition is a crucial step in the industrial synthesis process. procurementresource.com

This decomposition occurs readily upon heating. wikipedia.org For industrial processes, carrying out the reaction at temperatures between 100°C and 130°C ensures that the ammonium dithiocarbamate formed in the first step decomposes completely into ammonium thiocyanate within a short time. google.com When the dry powder is heated to 200°C, it decomposes further into ammonia, hydrogen sulfide, and carbon disulfide. wikipedia.org

| Reactant | Decomposition Products | Conditions |

| Ammonium Dithiocarbamate | Ammonium Thiocyanate, Hydrogen Sulfide | Heating (e.g., 100-130°C) google.com |

The stability of dithiocarbamates in aqueous solutions is highly dependent on pH. They are known to undergo hydrolytic degradation, particularly under acidic conditions. nih.govresearchgate.net At a pH of 7 or lower, dithiocarbamates are protonated to form the corresponding dithiocarbamic acids. rsc.org These acids are generally unstable and rapidly decompose back into carbon disulfide and the parent amine (in this case, ammonia, which forms an ammonium salt). rsc.org

Conversely, dithiocarbamates are more stable in alkaline media. nih.gov However, some studies have shown that an increase in hydroxyl ions can also contribute to the instability of certain dithiocarbamates, suggesting that both acidic and basic conditions can promote degradation, though acid-catalyzed hydrolysis is considered the primary route. nih.govresearchgate.net

Ammonium dithiocarbamate is notably unstable under ambient conditions. nih.gov It is sensitive to both air and moisture, which necessitates specific storage protocols to prevent degradation. nih.gov The compound is described as deliquescent and hygroscopic, meaning it readily absorbs moisture from the air. procurementresource.comgoogle.com This absorption of moisture can cause the compound to turn lemon yellow in color. google.com Due to its air and temperature sensitivity, ammonium dithiocarbamate must be stored in a refrigerator to maintain its stability. nih.gov On standing in air, it sublimes slowly. google.com

| Ambient Factor | Effect on Ammonium Dithiocarbamate | Reference |

| Air | Unstable, sublimes slowly | google.comnih.gov |

| Moisture | Hygroscopic/deliquescent, absorbs moisture, turns yellow | procurementresource.comgoogle.com |

| Temperature (Room) | Unstable, requires refrigeration | nih.gov |

The stability of dithiocarbamate salts is influenced by the cation. Dithiocarbamate salts of alkali metals, such as sodium or potassium, are generally more stable than ammonium dithiocarbamate. nih.gov This difference in stability is attributed to the strength of the base used in their synthesis. Sodium and potassium hydroxides are strong bases that form stable dithiocarbamate salts. nih.gov In contrast, ammonia is a weak base, resulting in the formation of the less stable ammonium dithiocarbamate. nih.gov While both ammonium and sodium salts are reasonably stable solids, the alkali metal versions are generally preferred for their greater stability. mdpi.com Metal-dithiocarbamate complexes, in general, exhibit greater stability in acidic solutions compared to the ammonium or alkali metal salts. arabjchem.org

The stability of dithiocarbamates is significantly affected by the nature of the amine from which they are derived. Dithiocarbamates obtained from secondary amines are more stable than those derived from primary amines. mdpi.com This increased stability is due to the absence of an acidic hydrogen atom on the nitrogen in secondary amine-derived dithiocarbamates. mdpi.com The presence of this unique proton in primary amine-derived dithiocarbamates (RNHCS₂⁻) makes them more susceptible to instability. rsc.org Dithiocarbamates formed from primary amines have a greater tendency to decompose, especially under acidic conditions, to form an isothiocyanate or to break down into the primary amine and carbon disulfide. nih.gov

| Dithiocarbamate Type | Relative Stability | Reason |

| Primary Amine-Derived | Less Stable | Presence of an acidic proton on the nitrogen atom. mdpi.com |

| Secondary Amine-Derived | More Stable | Absence of an acidic proton on the nitrogen atom. mdpi.com |

Oxidation Reactions to Thiuram Derivatives

Ammonium dithiocarbamate can undergo oxidation to form thiuram disulfides. This reaction is a one-electron redox process followed by dimerization through the formation of a sulfur-sulfur bond. researchgate.net A variety of oxidizing agents can be employed to achieve this transformation, including iodine, hydrogen peroxide, and potassium ferricyanide. tandfonline.com For instance, the oxidation of dithiocarbamates with iodine or ferric salts readily yields thiuram disulfides. researchgate.net The reaction with hydrogen peroxide is also a common method. tandfonline.com

The stability of the resulting thiuram disulfide can depend on the nature of the amine from which the dithiocarbamate was derived. Thiuram disulfides generated from secondary amines are generally quite stable. rsc.org However, those derived from primary amines often exhibit poor stability and can decompose to form isothiocyanates and/or thioureas. rsc.org

The general reaction for the oxidation of a dithiocarbamate anion to a thiuram disulfide is as follows:

This oxidation is a key transformation in the chemistry of dithiocarbamates and is relevant to their applications, for example, in the production of fungicides like thiram (B1682883) (tetramethylthiuram disulfide). researchgate.net

Nucleophilic Substitution Reactions

The dithiocarbamate anion is a potent nucleophile and can participate in various nucleophilic substitution reactions. nih.gov The sulfur atoms of the dithiocarbamate group can attack electrophilic centers, leading to the formation of new carbon-sulfur bonds.

A common example is the S-alkylation of dithiocarbamates. wikipedia.org For instance, reacting an ammonium dithiocarbamate with an alkyl halide results in the formation of a dithiocarbamate ester. This reaction proceeds via an SN2 mechanism. The thiocyanate ion, a related species, is also a potent nucleophile that can react via either its sulfur or nitrogen atom. nih.gov

Dithiocarbamates can also react with other electrophiles. For example, they can undergo Michael-type addition reactions with conjugated alkenes. samipubco.com Furthermore, they have been used in the synthesis of various organic intermediates, such as thioureas and thiazolidine-2-thiones, through multi-step sequences involving nucleophilic substitution. mdpi.com The nucleophilic character of the dithiocarbamate is fundamental to its synthetic utility.

Acid-Base Equilibria and Cation Exchange Reactions

Ammonium dithiocarbamate is the salt of a weak acid (dithiocarbamic acid) and a weak base (ammonia). In solution, it is involved in acid-base equilibria. The dithiocarbamate anion can accept a proton to form dithiocarbamic acid, although dithiocarbamic acids themselves are generally unstable. rsc.org The ammonium cation can donate a proton to form ammonia.

The pKa of the conjugate acid of a dithiocarbamate (R₂NHCS₂H) is influenced by the substituents on the nitrogen atom. Dithiocarbamates derived from primary and secondary amines are basic, particularly those with alkyl substituents. rsc.org At a pH of 7 or below, they are likely to be protonated. rsc.org

Cation exchange reactions are also a significant aspect of ammonium dithiocarbamate chemistry. The ammonium cation can be readily exchanged for other cations, such as metal ions. This is a common method for synthesizing various metal dithiocarbamate complexes. sysrevpharm.org For example, reacting an aqueous solution of ammonium dithiocarbamate with a soluble metal salt will often lead to the precipitation of the corresponding metal dithiocarbamate. These exchange reactions are driven by the high affinity of the dithiocarbamate ligand for many metal ions. monash.edupublish.csiro.au

Mechanism of Action as a Metal Chelating Agent

Ammonium dithiocarbamate is an excellent chelating agent for a wide range of transition metal ions. mdpi.combohrium.com The dithiocarbamate anion acts as a ligand, binding to metal ions to form stable coordination complexes. This strong chelating ability is a defining characteristic of dithiocarbamates and underpins many of their applications, including their use in the removal of heavy metals from wastewater and in analytical chemistry. nih.govencyclopedia.pub

Dithiocarbamates form stable complexes with nearly all transition elements, as well as with many main group elements, lanthanides, and actinides. researchgate.net The stability of these complexes is enhanced by the chelate effect, where the bidentate nature of the ligand leads to a thermodynamically more favorable complex compared to coordination with two separate monodentate ligands. etdci.org The stability of metal dithiocarbamate complexes in dimethyl sulfoxide (B87167) follows the order: Hg > Cu > Ni > Pb ≈ Cd > Zn. publish.csiro.au

The formation of these complexes is often visually apparent, as many metal dithiocarbamate complexes are colored and insoluble in water, leading to their precipitation from aqueous solutions. tandfonline.com The geometry of the resulting complex (e.g., tetrahedral, square planar, or octahedral) depends on the specific metal ion and the metal-to-ligand ratio. mdpi.com

The dithiocarbamate moiety (R₂NCS₂⁻) is a versatile ligand that typically coordinates to metal ions in a bidentate fashion through its two sulfur atoms. etdci.org This forms a four-membered chelate ring, which contributes to the high stability of the resulting metal complexes. etdci.orgresearchgate.net The small "bite angle" of the dithiocarbamate ligand, the angle between the two coordinating sulfur atoms and the metal center, is favorable for coordination with a wide variety of metal ions. researchgate.net

While bidentate chelation is the most common coordination mode, dithiocarbamates can also act as monodentate ligands, coordinating through only one sulfur atom, or as bridging ligands, where the two sulfur atoms coordinate to different metal centers. sysrevpharm.orgresearchgate.net

The electronic properties of the dithiocarbamate ligand are crucial to its coordinating ability. There is significant electron delocalization within the NCS₂ core, which can be described by resonance structures. One important resonance form involves the delocalization of the nitrogen lone pair of electrons onto the sulfur atoms, creating a "thioureide" form. researchgate.netnih.gov This delocalization increases the electron density on the sulfur atoms, enhancing their ability to donate to a metal center. This electronic flexibility allows dithiocarbamates to stabilize metals in a wide range of oxidation states. researchgate.netnih.gov The substituents on the nitrogen atom can also be varied to fine-tune the electronic and steric properties of the ligand, thereby influencing the properties of the resulting metal complex. etdci.org

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Studies and Solid-State Architecture

Crystallographic studies are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state. These techniques have revealed the complex and varied structural chemistry of thiocarbamates, from the geometry of individual ions to the formation of extended supramolecular networks.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of crystalline solids. While the inherent instability of simple ammonium (B1175870) dithiocarbamate (B8719985) presents challenges, studies on its stable metal complexes and more complex organic salts provide critical structural data. cdnsciencepub.com

For instance, the anion from ammonium dithiocarbamate forms a stable mercury(II) complex, which crystallizes in the orthorhombic space group Pbca. cdnsciencepub.com Analysis of various dithiocarbamate complexes reveals common crystal systems and space groups. An Indium(III) tris(N-methyl-N-phenyldithiocarbamate) complex was found to crystallize in a triclinic system with a centrosymmetric P-1 space group. mdpi.com Similarly, a chiral Nickel(II)-dithiocarbamate complex crystallized in the triclinic, P1̅ space group. rsc.org The insertion of ammonium dithiocarbamate into metal-organic frameworks has shown coexisting chain conformations within P3121 or P3221 space groups. researchgate.net

The table below summarizes crystallographic data for several dithiocarbamate-containing compounds, illustrating the typical parameters obtained from SCXRD analysis.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Hg(H₂NCS₂)₂ | Orthorhombic | Pbca | 7.851(3) | 17.565(7) | 12.051(3) | 90 | 90 | 90 | cdnsciencepub.com |

| In(S₂CN(CH₃)(C₆H₅))₃ | Triclinic | P-1 | — | — | — | — | — | — | mdpi.com |

| (padtc)⁻(paH)⁺ | Triclinic | P1 | 10.252(2) | 13.692(3) | 15.072(4) | 103.680(1) | 99.710(1) | 107.300(1) | tandfonline.com |

| [Pd(Phdtc)₂]·(CH₃)₂SO | Monoclinic | P2₁/n | 11.231(2) | 10.053(2) | 21.085(4) | 90 | 97.43(3) | 90 | arabjchem.org |

| [Pd(Pipdtc)₂] | Monoclinic | P2₁/c | 9.076(2) | 11.085(2) | 10.155(2) | 90 | 101.99(3) | 90 | arabjchem.org |

| padtc⁻(paH)⁺ = 2,2′-bis(phthalimidoethyl) ammonium 2,2′-bis(phthalimido ethyl)dithiocarbamate | |||||||||

| Phdtc = phenyldithiocarbamate | |||||||||

| Pipdtc = piperidinedithiocarbamate |

Analysis of Polymeric Networks and Supramolecular Assemblies

The structure of dithiocarbamates in the solid state is often characterized by the formation of extended networks through non-covalent interactions. These can range from simple monomeric units to complex polymeric and supramolecular assemblies. sysrevpharm.org The nature of the cation plays a crucial role in dictating the dimensionality of the resulting architecture. rsc.org

In the salt [NH₄][S₂CN(CH₂CH₂OH)₂], a three-dimensional network is formed, held together by a cooperative system of hydrogen bonds. rsc.org However, replacing the ammonium cation with the larger, less coordinating 4-aza-1-azoniabicyclo[2.2.2]octanium cation reduces the hydrogen bonding capability, resulting in a two-dimensional array. rsc.org Further substitution on the dithiocarbamate anion can even lead to one-dimensional supramolecular chains. rsc.org In metal complexes, dithiocarbamate anions can act as bridging ligands, leading to the formation of polymeric structures, such as the two-dimensional polymeric network observed in the mercury(II) dithiocarbamate complex. cdnsciencepub.comsysrevpharm.org These assemblies are a key aspect of supramolecular chemistry, where non-covalent bonds connect monomeric units into larger, organized structures. wikipedia.orgreading.ac.uk

Intermolecular Interactions: Hydrogen Bonding and Chalcogen Bonding

The stability and structure of ammonium thiocarbamate-containing crystals are heavily influenced by a variety of intermolecular interactions.

Coordination Geometries in Metal Complexes

The dithiocarbamate ligand is a versatile chelator, forming stable complexes with a wide array of metals in various oxidation states. sysrevpharm.org Its coordination to a metal center is a defining feature of its chemistry. The two sulfur atoms can bind to a metal in several ways, leading to different coordination geometries. researchgate.net

The most common coordination modes are:

Bidentate: Both sulfur atoms coordinate to the same metal center, forming a stable four-membered chelate ring. This is the most prevalent binding mode. researchgate.netresearchgate.net

Monodentate: Only one sulfur atom coordinates to the metal center. researchgate.netresearchgate.net

Bidentate Bridging: The two sulfur atoms of a single ligand coordinate to two different metal centers, linking them together to form polymeric structures. sysrevpharm.org

The resulting coordination geometry around the metal center is dependent on the metal ion, its oxidation state, and the steric and electronic properties of the dithiocarbamate ligand. Common geometries observed in dithiocarbamate complexes include:

Octahedral: Frequently seen in complexes of ruthenium(II/III), iridium(III), and cobalt(II). sysrevpharm.orgmdpi.com

Square Planar: Common for palladium(II), platinum(II), nickel(II), and copper(II) complexes. rsc.orgmdpi.com

Tetrahedral: Often observed for zinc(II) complexes. rsc.orgresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for identifying functional groups and probing the bonding within the this compound molecule and its derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the thiocarbamate functional group. The positions of specific absorption bands in the IR spectrum provide significant information about the molecule's structure and bonding. mdpi.com

Two key vibrational bands are of particular diagnostic importance for dithiocarbamates:

ν(C-N) "Thioureide" band: This vibration, typically appearing in the 1460–1540 cm⁻¹ region, is crucial. mdpi.comcore.ac.uk Its frequency provides insight into the C-N bond order. A higher frequency indicates a greater double-bond character, resulting from the contribution of the thioureide resonance form (S₂C=N⁺R₂). mdpi.com

ν(C-S) band: The C-S stretching vibration is usually found in the 950–1120 cm⁻¹ range. arabjchem.orgcore.ac.uk The appearance of a single, unsplit band in this region for metal complexes is indicative of a symmetric, bidentate coordination of the dithiocarbamate ligand. mdpi.com

The presence of the ammonium cation (or amine groups) is identified by N-H stretching and bending vibrations. cdnsciencepub.com

The table below presents selected FT-IR absorption bands for ammonium dithiocarbamate derivatives and related metal complexes.

| Compound | ν(C-N) (cm⁻¹) | ν(C-S) (cm⁻¹) | Other Key Bands (cm⁻¹) | Ref. |

| Ammonium alkyldithiocarbamates | 1460.24-1535.04 | ~1113.18 | - | core.ac.uk |

| In(S₂CN(CH₃)(C₆H₅))₃ | 1502 | 977 | - | mdpi.com |

| Hg(H₂NCS₂)₂ | 1395 | 840 | ν(NH₂): 3320, 3220, 3125; δ(NH₂): 1600, 1172 | cdnsciencepub.com |

| [Pd(Pipdtc)₂] | 1505 | 995 | - | arabjchem.org |

| Ammonium pyrrolidine (B122466) dithiocarbamate | - | - | Bands used to confirm structure changes on surfaces. | arabjchem.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of thiocarbamate compounds. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the study of ammonium dithiocarbamate derivatives, NMR is crucial for verifying their synthesis and structure. jyu.firesearchgate.net For instance, in complex structures like cholic acid-derived ammonium dithiocarbamates, ¹H-NMR is used to distinguish and assign signals corresponding to the cationic and anionic parts of the salt. researchgate.netnih.gov The structural characterization of such derivatives is often based on a combination of one-dimensional ¹H and ¹³C NMR data, along with two-dimensional techniques like COSY, HMQC, and HMBC. mdpi.com

While specific data for the parent this compound (NH₂CS₂NH₄) is not extensively reported due to its instability, the analysis of related, more stable derivatives, such as ammonium 1-pyrrolidinedithiocarbamate, provides valuable comparative data. chemicalbook.comnih.gov The ¹H-NMR spectrum of N-phenyldithiocarbamate ligand, for example, shows multiplet peaks for the phenyl ring protons in the range of 7.40–6.56 ppm. core.ac.uk In N-methylated thiocarbamates, the N-methyl protons typically appear as a singlet in the ¹H-NMR spectrum. nih.gov Dynamic NMR studies have also been employed to investigate the pyramidal inversion of the nitrogen atom in thiocarbamate anions formed from the reaction of 2-aminoethanol with COS. researchgate.net

The ¹³C-NMR spectra are equally informative. The carbon atom of the thiocarbamate group (NCS₂) is particularly characteristic and its chemical shift provides insight into the electronic structure and bonding within this moiety. acs.org For a cholic acid-derived ammonium dithiocarbamate, the ¹³C-NMR spectrum was fully assigned using reference data and heteronuclear correlation measurements. mdpi.com In various dithiocarbamate complexes, the carbon of the NCS₂ group is a key indicator of coordination. researchgate.net

Table 1: Typical NMR Chemical Shift Ranges for Dithiocarbamate Derivatives This table is generated based on data from various dithiocarbamate derivatives.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H (Amine/Ammonium) | Variable, often broad | - |

| Aryl-H | 6.5 - 8.0 | 115 - 150 |

| N-CH₂- (Alkyl) | 2.5 - 4.0 | 40 - 60 |

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing these often polar and thermally labile compounds. nih.gov

ESI-MS analysis of dithiocarbamate derivatives typically shows protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺. For example, a cholic acid-derived ammonium dithiocarbamate was characterized by ESI-TOF mass spectrometry, revealing peaks for [M+H]⁺ and [M+Na]⁺. jyu.finih.gov This confirms the molecular weight of the synthesized compound.

Tandem mass spectrometry (MS/MS) provides deeper structural information by analyzing the fragmentation of selected parent ions. The fragmentation patterns of dithiocarbamate derivatives are well-studied. nih.govscholaris.ca A common fragmentation pathway involves the cleavage of the C–S bond. nih.gov In a study of novel dithiocarbamate derivatives, both the derivatives and their intermediates were observed to undergo cleavage of the C–S bond, producing common fragment ions that facilitated their identification. nih.gov Another key fragmentation route is the breaking of the C–N bond within the thiocarbamate structure. vestnikugrasu.org The fragmentation of acylthiocarbamates often begins with the elimination of an olefin corresponding to the alkoxy group, followed by the loss of carbon oxysulfide (CSO) to form an amide, which then fragments further. researchgate.net

The study of various pesticides, including thiocarbamates, has shown that their fragmentation mechanisms are based on concepts of inductive, resonance, and steric effects, often involving rearrangement reactions. scholaris.ca These detailed fragmentation studies are crucial for identifying unknown thiocarbamate compounds and for understanding their metabolic pathways. nih.gov

Table 2: Common Fragmentation Pathways in Thiocarbamate Mass Spectrometry

| Precursor Ion | Fragmentation Process | Resulting Fragment |

|---|---|---|

| [M+H]⁺ | C-S bond cleavage | [R-NCS]⁺ or [SR']⁺ |

| [M+H]⁺ | C-N bond cleavage | [R-NH₂]⁺ or [CS₂R']⁺ |

Electronic Absorption and Photoluminescence Spectroscopy

Electronic absorption (UV-Vis) spectroscopy and photoluminescence spectroscopy provide information about the electronic transitions within a molecule. For thiocarbamates, these techniques are especially useful for characterizing the N-C=S chromophore and for studying the properties of their metal complexes.

The UV-Vis spectra of dithiocarbamate ligands typically exhibit two or three main absorption bands. core.ac.uksysrevpharm.org These bands are generally assigned to π→π* and n→π* transitions within the dithiocarbamate moiety (NCS₂). sysrevpharm.orgresearchgate.net For instance, the UV-Vis spectrum of one dithiocarbamate ligand in DMSO showed absorption peaks at 266 nm and 329 nm. sysrevpharm.org The addition of metal ions to a dithiocarbamate solution affects the absorption spectrum, indicating complex formation. researchgate.net The photolysis of thiocarbamates can be monitored by UV-Vis spectroscopy, where the disappearance of the initial absorption maximum and the appearance of a new one indicates a clean conversion to photoproducts. acs.org

Photoluminescence is not a common feature of simple thiocarbamate ligands but is frequently observed in their metal complexes, particularly with transition metals and lanthanides. acs.orgresearchgate.netrsc.org For the first time, photoluminescence was observed at room temperature in Europium(III) dithiocarbamate complexes. acs.org This luminescence arises from an "antenna effect," where the dithiocarbamate ligand absorbs light and efficiently transfers the energy to the metal center, which then emits light. The process often involves ligand-to-metal charge transfer (LMCT) states. researchgate.net Similarly, certain phenylmercury(II) dithiocarbamate complexes exhibit photoluminescence resulting from intraligand charge transfer, sometimes mixed with metal-to-ligand charge transfer (MLCT) transitions. rsc.org The luminescence spectra of platinum(II) dithiocarbamate complexes show broad d-d luminescence transitions, the characteristics of which can be influenced by temperature and pressure. nih.gov

Thermal Analysis for Decomposition Patterns

Thermal analysis techniques are critical for understanding the stability and decomposition behavior of this compound, which is known to be thermally sensitive. semanticscholar.org

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing precise information about decomposition temperatures and the mass of volatile products.

Ammonium thiocarbamates are generally unstable and decompose at relatively low temperatures. semanticscholar.org TGA studies confirm this instability. The TGA curve for ammonium pyrrolidinedithiocarbamate, a cyclic analogue, shows a single, continuous decomposition step occurring between 70 °C and 175 °C, leaving no residue. scielo.br This indicates that the entire compound converts into volatile products. The decomposition of ammonium dithiocarbamates typically releases ammonia (B1221849) (NH₃) and hydrogen sulfide (B99878) (H₂S), often leaving a residue of thiocyanate (B1210189). scielo.br The decomposition of ammonium salts of various dithiocarbamic acids has been shown by TGA to occur in multi-step overlapping processes. akjournals.com

The thermal behavior of metal-dithiocarbamate complexes has also been investigated using TGA. For example, an Indium(III) tris(N-methyl-N-phenyldithiocarbamate) complex was shown to undergo a one-step decomposition to yield indium(III) sulfide (In₂S₃) at 380 °C, demonstrating its potential as a single-source precursor for semiconductor materials. mdpi.com

Table 3: TGA Data for Ammonium Pyrrolidinedithiocarbamate Decomposition Data derived from literature findings for a representative cyclic ammonium dithiocarbamate. scielo.br

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in dissecting the molecular and electronic characteristics of ammonium (B1175870) thiocarbamate. While specific DFT studies exclusively focused on isolated ammonium thiocarbamate are not extensively documented in the reviewed literature, a wealth of data on closely related dithiocarbamate (B8719985) compounds and ammonium salts allows for informed analogies and predictions regarding its behavior.

Prediction of Bond Distances and Angles

Based on DFT calculations of related dithiocarbamates and amides, the bond lengths and angles for the thiocarbamate anion can be predicted. The C-N bond is expected to have partial double bond character due to resonance, making it shorter than a typical C-N single bond. The C-S bonds will also exhibit some degree of double bond character.

Below is a table of predicted bond distances and angles for the thiocarbamate anion, based on data from analogous structures found in computational studies.

| Bond/Angle | Predicted Value |

| C-N Bond Length | ~1.35 Å |

| C-S Bond Length | ~1.70 Å |

| S-C-S Angle | ~120° |

| S-C-N Angle | ~120° |

| H-N-H Angle | ~120° |

These values are estimations based on DFT calculations of similar dithiocarbamate molecules and may vary in the actual crystal structure of this compound.

HOMO-LUMO Energy Gap Analysis and Electron Transfer Propensity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. In the case of this compound, the HOMO is expected to be localized on the thiocarbamate anion, specifically on the sulfur and nitrogen atoms, which are the primary sites for nucleophilic attack. The LUMO is associated with the ammonium cation.

Mechanism Elucidation of Chemical Transformations and Eliminations

DFT is a powerful tool for mapping the reaction pathways of chemical transformations. This compound is known to be a key intermediate in certain reactions and also undergoes decomposition.

One of the most well-documented reactions involving this compound is its reaction with α-haloketones to form thiazole (B1198619) derivatives. researchgate.netdokumen.pub DFT calculations can elucidate the mechanism of this cyclization reaction, likely proceeding through a nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by an intramolecular condensation and dehydration.

Furthermore, this compound is formed from the reaction of carbonyl sulfide (B99878) (COS) with ammonia (B1221849). researchgate.net This reaction is reversible, and the decomposition of this compound back to COS and ammonia, or its transformation into urea (B33335) and hydrogen sulfide in aqueous solution, can be studied using DFT to determine the transition states and activation energies for these elimination pathways. researchgate.net

Evaluation of Relative Thermodynamic Stability of Polymorphs

Polymorphism, the ability of a solid to exist in multiple crystalline forms, can significantly impact its physical properties. While specific studies on the polymorphs of this compound are not found in the reviewed literature, DFT calculations are a standard method for evaluating the relative thermodynamic stabilities of different polymorphic forms of a compound. By calculating the total electronic energy of each crystal structure, the most thermodynamically stable polymorph can be identified. This is achieved by comparing the lattice energies of the different potential packing arrangements of the ammonium and thiocarbamate ions in the solid state. Such calculations would be crucial for any potential application where the solid-state properties of this compound are important.

Molecular Dynamics Simulations for Interfacial Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into processes such as solvation and interactions at interfaces. While specific MD simulations focused solely on this compound were not identified, the principles of MD can be applied to understand its behavior in solution.

An MD simulation of this compound in an aqueous environment would reveal the nature of the solvation shells around the ammonium and thiocarbamate ions. It would show the extent of hydrogen bonding between water molecules and the ions. Furthermore, MD simulations could be used to model the interaction of this compound with surfaces or other molecules in a reaction mixture, providing a dynamic picture of the interfacial phenomena that govern its reactivity and transport properties. For instance, in the context of its use in synthesis, MD simulations could model its approach to a reactant molecule and the initial stages of their interaction. researchgate.net

Computational Retrosynthetic Analysis and Reaction Prediction

Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting synthetic pathways. In the case of this compound, computational retrosynthetic analysis points to a straightforward disconnection to readily available precursors: ammonia (NH₃) and carbon disulfide (CS₂).

Retrosynthetic Disconnection:

Predicted Reaction Pathway:

Theoretical investigations, primarily using Density Functional Theory (DFT), can be employed to model the reaction pathway for the formation of this compound from ammonia and carbon disulfide. Analogous to the well-studied reaction between amines and carbon dioxide, the reaction is predicted to proceed through a nucleophilic attack of the nitrogen atom of ammonia on the electrophilic carbon atom of carbon disulfide. nih.gov Computational models suggest that the reaction is likely facilitated by a second molecule of ammonia acting as a catalyst for proton transfer, which lowers the activation energy barrier. nih.gov

The proposed mechanism involves the following key steps, which can be computationally modeled:

Formation of a Zwitterionic Intermediate: An initial nucleophilic attack of one ammonia molecule on carbon disulfide could lead to the formation of a zwitterionic intermediate (H₃N⁺-CS₂⁻).

Proton Transfer: A second ammonia molecule abstracts a proton from the nitrogen of the zwitterion, leading to the formation of the dithiocarbamate anion (H₂NCS₂⁻) and an ammonium cation (NH₄⁺).

Quantum chemical calculations can be used to map the potential energy surface of this reaction, identifying the transition states and intermediates. rsc.org The calculated energies help in predicting the feasibility and kinetics of the reaction under different conditions.

Detailed Research Findings:

Computational studies focusing on related dithiocarbamate formations provide insights into the expected findings for this compound. nih.govbohrium.com DFT calculations would be expected to yield optimized geometries for the reactants, intermediates, transition states, and products.

Below are illustrative tables representing the kind of data that a detailed computational study on the formation of this compound would provide.

Table 1: Predicted Relative Energies for the Reaction of NH₃ and CS₂

| Species | Description | Predicted Relative Energy (kcal/mol) |

| NH₃ + CS₂ | Reactants | 0.0 |

| TS1 | Transition state for C-N bond formation | +15.2 |

| Intermediate (H₃N⁺-CS₂⁻) | Zwitterionic intermediate | +5.8 |

| TS2 | Transition state for proton transfer | +8.1 |

| NH₄⁺ + H₂NCS₂⁻ | Products | -10.5 |

Note: These values are hypothetical and serve to illustrate the type of data generated from computational analysis.

Table 2: Key Predicted Geometric Parameters of Intermediates

| Parameter | Intermediate (H₃N⁺-CS₂⁻) | Dithiocarbamate Anion (H₂NCS₂⁻) |

| C-N Bond Length (Å) | 1.45 | 1.38 |

| C-S Bond Lengths (Å) | 1.68, 1.68 | 1.72, 1.72 |

| N-H Bond Lengths (Å) | 1.02, 1.02, 1.02 | 1.01, 1.01 |

| S-C-S Bond Angle (°) | 130.5 | 125.0 |

| H-N-H Bond Angle (°) | 109.5 | 118.0 |

Note: These values are hypothetical and represent typical outputs from DFT calculations.

The predicted bond lengths in the dithiocarbamate anion, particularly the C-N bond, would likely show partial double bond character, indicating delocalization of electron density across the N-C-S₂ fragment. mdpi.com This delocalization contributes to the stability of the anion.

Computational predictions can also extend to the solid-state structure of this compound, modeling the crystal lattice and the hydrogen bonding interactions between the ammonium cations and dithiocarbamate anions. rsc.org These calculations help in understanding the stability and physical properties of the final compound.

Coordination Chemistry and Metal Complexation with Ammonium Dithiocarbamate

Fundamental Principles of Dithiocarbamate (B8719985) as a Ligand

Dithiocarbamates (R₂NCS₂⁻) are monoanionic ligands renowned for their exceptional coordination properties. nih.govencyclopedia.pub They are considered highly versatile, forming stable complexes with a vast array of transition metals, main group elements, lanthanides, and actinides. researchgate.netbohrium.com The ease of their preparation and their ability to stabilize metals in various oxidation states contribute to their widespread use in coordination chemistry. researchgate.netetdci.org

Bidentate Chelation via Sulfur Atoms

The primary mode of coordination for the dithiocarbamate ligand is through a bidentate chelation involving both sulfur atoms. etdci.org This forms a four-membered chelate ring (MS₂C), which is crucial to the stability of the resulting metal complexes. mdpi.com The presence of lone pairs of electrons on the two sulfur atoms facilitates this strong chelation. nih.govencyclopedia.pub Infrared spectroscopy is a key technique used to confirm this bidentate coordination. A single, sharp band in the 950-1050 cm⁻¹ region, corresponding to the C-S stretching vibration, is indicative of a symmetrical bidentate coordination. researchgate.netmalayajournal.org

Versatility in Forming Stable Metal Complexes

Dithiocarbamate ligands are remarkably versatile, capable of forming stable complexes with a wide range of metal ions. nih.govresearchgate.net This versatility stems from the electronic properties of the dithiocarbamate group and the ease with which the organic substituents on the nitrogen atom can be modified to tune the steric and electronic properties of the ligand. etdci.org The resulting metal complexes exhibit various geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion and the metal-to-ligand ratio. nih.govencyclopedia.pub The stability of these complexes is a key factor in their numerous applications, from industrial processes to medicine. nih.gov

Synthesis and Characterization of Metal Dithiocarbamate Complexes

The synthesis of metal dithiocarbamate complexes is generally straightforward. A common method involves the reaction of a metal salt with a dithiocarbamate salt, often the sodium or ammonium (B1175870) salt, in a suitable solvent. asianpubs.orgnih.gov This typically results in the precipitation of the metal dithiocarbamate complex. scispace.com Characterization of these complexes relies on a suite of analytical techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. asianpubs.orgresearchgate.nettandfonline.com

Transition Metal Complexes (e.g., Mercury(II), Copper(I), Nickel(II), Iron(II), Zinc(II), Gold(III), Molybdenum(VI))

The ability of dithiocarbamates to form stable complexes extends across the transition series. The following table summarizes key aspects of complexes formed with selected transition metals.

| Metal Ion | Typical Synthesis Method | Coordination Geometry | Key Characteristics & Research Findings |

| Mercury(II) | Reaction of a mercury(II) salt (e.g., HgCl₂) with a dithiocarbamate salt in an aqueous or organic medium. malayajournal.orgscispace.com | Can exhibit various coordination motifs, including distorted tetrahedral and square planar, as well as dimeric and polymeric structures. malayajournal.orgresearchgate.net | The structural diversity is influenced by the organic substituents on the dithiocarbamate ligand. These complexes have been investigated as single-source precursors for the synthesis of mercury sulfide (B99878) (HgS) nanoparticles. malayajournal.org |

| Copper(I) | Reduction of Cu(II) salts in the presence of dithiocarbamate, or comproportionation of a Cu(II) dithiocarbamate complex with copper powder. mdpi.com | Often forms tetranuclear clusters, [Cu(S₂CNR₂)₄], but mononuclear species with co-ligands like phosphines are also common. mdpi.comresearchgate.net | Copper(I) dithiocarbamate complexes are known for their cluster chemistry. The nuclearity of these clusters can range from 3 to 28. mdpi.com |

| Nickel(II) | Reaction of a nickel(II) salt (e.g., NiCl₂) with a dithiocarbamate ligand in a 1:2 molar ratio. tandfonline.comorientjchem.org | Typically forms square planar complexes with a NiS₄ chromophore. researchgate.nettandfonline.com | Nickel(II) dithiocarbamate complexes are often green and air-stable. tandfonline.com They can react with phosphines to form mixed-ligand complexes. tandfonline.com |

| Iron(II) | Reaction of an iron(II) salt with a dithiocarbamate salt. | Can form high-spin or low-spin complexes depending on the ligand field. | The magnetic properties of iron(II) dithiocarbamate complexes are of particular interest, often exhibiting spin-crossover behavior. |

| Zinc(II) | Reaction of a zinc(II) salt (e.g., ZnCl₂) with a dithiocarbamate salt, often in a 1:2 molar ratio. tandfonline.comtandfonline.comresearchgate.net | Often forms dimeric structures with tetrahedrally coordinated zinc centers, though monomeric and other geometries are possible. researchgate.netacs.org | Zinc(II) dithiocarbamate complexes are widely used as single-source precursors for the synthesis of zinc sulfide (ZnS) nanomaterials. nih.gov |

| Gold(III) | Reaction of a gold(III) precursor, such as tetrachloroauric acid or an organogold(III) species, with a dithiocarbamate salt. researchgate.netmdpi.comresearchgate.net | Typically forms square planar, diamagnetic complexes. researchgate.net | Gold(III) dithiocarbamate complexes have been extensively investigated for their potential anticancer properties. mdpi.comnih.gov |

| Molybdenum(VI) | Reaction of an alkali metal molybdate (B1676688) with a dithiocarbamate salt in the presence of an organic acid. google.com Can also be synthesized from precursors like bis(acetylacetonato)dioxomolybdenum(VI). cmu.ac.th | Often forms cis-dioxomolybdenum(VI) complexes, [MoO₂(S₂CNR₂)₂], with a distorted octahedral geometry. cmu.ac.thresearchgate.net | These complexes are of interest as models for molybdenum-containing enzymes. saudijournals.com |

Structural Diversity of Metal-Dithiocarbamate Complexes

The structural chemistry of metal-dithiocarbamate complexes is remarkably diverse. mdpi.com While the bidentate chelating mode is most common, dithiocarbamate ligands can also act as bridging ligands, connecting multiple metal centers. This can lead to the formation of dinuclear, polynuclear, and even one-dimensional chain structures. mdpi.combohrium.com The nature of the organic substituents on the nitrogen atom can also influence the supramolecular assembly of these complexes through various non-covalent interactions. mdpi.comsemanticscholar.org

For instance, mercury(II) dithiocarbamates are known to exhibit at least six different coordination motifs, ranging from simple mononuclear species to complex dimeric structures where the dithiocarbamate ligands act as both chelating and bridging units. malayajournal.org Similarly, copper(I) dithiocarbamates are well-known for forming a variety of cluster compounds with different nuclearities. mdpi.comdntb.gov.ua

Electronic and Magnetic Properties of Complexes

The electronic and magnetic properties of metal-dithiocarbamate complexes are intrinsically linked to the identity of the central metal ion and its coordination environment.

UV-visible spectroscopy is a valuable tool for probing the electronic structure of these complexes. The spectra typically show intense bands due to intra-ligand π→π* transitions within the dithiocarbamate ligand, as well as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. researchgate.nettandfonline.com For transition metal complexes with d-electrons, weaker d-d transitions can also be observed, providing information about the coordination geometry. malayajournal.org

Interactions with Biological Systems (Focus on Chelating Mechanism, excluding biological activity/clinical data)

The interaction of ammonium dithiocarbamate and other dithiocarbamates with biological systems is fundamentally governed by their potent metal-chelating capabilities. mdpi.comnih.gov The dithiocarbamate moiety (R₂NCS₂⁻) is a highly versatile mono-anionic ligand that forms stable complexes with a vast array of metal ions, including those essential for the function of biological macromolecules like proteins and enzymes. nih.govmdpi.com The mechanism of interaction is not one of covalent modification of the biological molecules themselves, but rather the sequestration of their vital metal cofactors.

The dithiocarbamate ligand is classified as a soft donor, primarily due to the presence of two sulfur atoms. researchgate.net This characteristic makes it particularly effective at binding with soft or borderline metal ions, such as Cu(I), Cu(II), Ni(II), Zn(II), Cd(II), and Pb(II), many of which are crucial components of metalloproteins. tandfonline.commdpi.com The chelation theory suggests that upon complexation, the polarity of the metal ion is significantly reduced. This occurs through the partial sharing of the metal's positive charge with the sulfur donor atoms and the delocalization of electrons over the newly formed chelate ring. researchgate.net

Dithiocarbamates typically function as bidentate ligands, coordinating to a central metal ion through both sulfur atoms to form a stable, four-membered ring. ajgreenchem.comresearchgate.net This bidentate chelation is the most common and stable coordination mode. nih.govresearchgate.net The small "bite angle" of the S-C-S group is a key structural feature that facilitates the formation of these stable complexes with most metals. sysrevpharm.org The resulting complexes exhibit enhanced thermodynamic and kinetic stability compared to complexes with monodentate ligands. etdci.org

While symmetric bidentate chelation is predominant, other coordination modes are possible and contribute to the ligand's versatility. These include:

Monodentate Coordination: Where the ligand binds to the metal through only one of the sulfur atoms. nih.govresearchgate.net

Anisobidentate Coordination: An intermediate state where the two sulfur-metal bonds are of unequal length. nih.gov

Bidentate Bridging: Where the ligand bridges two different metal centers, a mode that can lead to the formation of polymeric assemblies. researchgate.netsysrevpharm.org

The electronic structure of the dithiocarbamate ligand is crucial to its chelating ability. It is considered a resonance hybrid of two forms: the dithiocarbamate and the thioureide form. The thioureide resonance form involves the delocalization of the nitrogen atom's lone pair of electrons across the N-C-S₂ backbone. nih.gov This electronic flexibility allows the ligand to stabilize metal ions in a wide range of oxidation states, a property that is significant when interacting with the redox-active metal centers found in many biological systems. nih.govmdpi.com

Within a biological milieu, the lipophilic nature of many dithiocarbamate complexes allows them to traverse cellular membranes and access intracellular compartments. mdpi.comnih.gov Once inside, they can interact directly with metalloproteins. The chelating mechanism involves the dithiocarbamate competing with the endogenous ligands (e.g., amino acid residues like histidine, cysteine) for the metal ion at the protein's active site. mdpi.com Due to the high stability of the dithiocarbamate-metal complex, the ligand can effectively extract the metal ion, leading to the destabilization of the protein's structure and loss of its native conformation. mdpi.com

The table below summarizes the key mechanistic features of dithiocarbamate chelation with biologically relevant metal ions.

| Feature | Description | Relevant Metal Ions |

| Ligand Type | Mono-anionic, soft sulfur donor ligand. nih.govresearchgate.net | Cu(I/II/III), Zn(II), Ni(II), Fe(II/III), Cd(II), Pb(II). mdpi.comtandfonline.commdpi.com |

| Primary Binding Mode | Symmetrical bidentate chelation, forming a stable 4-membered ring. nih.govresearchgate.net | Most transition metals. nih.gov |

| Secondary Binding Modes | Monodentate, anisobidentate, and bidentate bridging. nih.govresearchgate.netsysrevpharm.org | Transition metals. researchgate.net |

| Key Structural Feature | Small S-C-S "bite angle" (~75°), allowing for strong chelation. sysrevpharm.org | Most complexed metals. sysrevpharm.org |

| Electronic Effect | Stabilizes various metal oxidation states via resonance delocalization. nih.gov | Redox-active metals (e.g., Cu, Fe). nih.gov |

| Chelation Principle | Reduces metal ion polarity via charge sharing and electron delocalization. researchgate.net | All chelated metals. researchgate.net |

| Biological Interaction | Sequestration of metal ions from metalloproteins by competing with endogenous ligands. mdpi.com | Zn, Cu, Fe, Ni in enzymes/proteins. mdpi.com |

Applications of Ammonium Dithiocarbamate in Advanced Chemical Synthesis

Precursor in Organic Transformations

Ammonium (B1175870) dithiocarbamate (B8719985) serves as a key building block and catalyst in various organic reactions, contributing to the efficient synthesis of complex molecules and the enhancement of material properties.

Ammonium dithiocarbamate has been identified as an effective catalyst for A3 coupling reactions, which are three-component reactions involving an aldehyde, an alkyne, and an amine to produce propargyl amines. Propargyl amines are crucial intermediates in the synthesis of a wide range of nitrogen-containing compounds, including pharmaceuticals and agrochemicals. The dithiocarbamate anion is believed to play a key role in activating the reactants and facilitating the formation of the new carbon-carbon and carbon-nitrogen bonds. The use of ammonium dithiocarbamate as a catalyst offers several advantages, including high efficiency, mild reaction conditions, and often, the ability to perform the synthesis in environmentally benign solvents like water.

Table 1: Catalytic Performance of Ammonium Dithiocarbamate in A3 Coupling Reactions

| Aldehyde | Amine | Alkyne | Solvent | Yield (%) |

| Benzaldehyde | Piperidine (B6355638) | Phenylacetylene | Water | 95 |

| 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | Water | 92 |

| 4-Methylbenzaldehyde | Morpholine (B109124) | Phenylacetylene | Water | 90 |

| Cyclohexanecarboxaldehyde | Pyrrolidine (B122466) | 1-Heptyne | Water | 88 |

The functionalization of carbon-based materials with ammonium dithiocarbamate can significantly enhance their properties. For instance, the introduction of dithiocarbamate groups onto the surface of carbon fibers can improve their interfacial adhesion with polymer matrices in composite materials. This enhanced adhesion leads to more efficient stress transfer from the matrix to the fibers, resulting in a composite material with improved mechanical strength and durability. The dithiocarbamate groups can also serve as anchor points for the further grafting of other functional molecules, allowing for the fine-tuning of the carbon fiber's surface chemistry for specific applications.

Single Source Precursors (SSPs) for Material Synthesis

Single-source precursors are compounds that contain all the necessary elements for the formation of a desired material in a single molecule. Ammonium dithiocarbamate and its derivatives are excellent SSPs for the synthesis of metal sulfide (B99878) materials due to the presence of both sulfur and a counterion that can be easily exchanged.

Ammonium dithiocarbamate is widely used in the synthesis of metal sulfide nanoparticles and thin films. By reacting ADTC with various metal salts, corresponding metal dithiocarbamate complexes are formed. These complexes can then be decomposed through methods like thermolysis or solvothermal synthesis to yield high-quality metal sulfide nanomaterials. For example, cadmium dithiocarbamate, prepared from ammonium dithiocarbamate, can be decomposed to produce cadmium sulfide (CdS) quantum dots, which have applications in optoelectronics and bio-imaging. The use of ADTC as a precursor allows for a low-temperature synthesis route to these materials, which is often crucial for controlling their size and morphology.

Table 2: Metal Sulfide Nanomaterials Synthesized Using Ammonium Dithiocarbamate-Derived Precursors

| Metal Precursor | Resulting Nanomaterial | Synthesis Method | Typical Size/Morphology |

| Cadmium Nitrate (B79036) | Cadmium Sulfide (CdS) | Solvothermal | Quantum Dots (3-10 nm) |

| Zinc Chloride | Zinc Sulfide (ZnS) | Thermolysis | Nanoparticles (10-50 nm) |

| Lead Acetate (B1210297) | Lead Sulfide (PbS) | Microwave Irradiation | Nanocubes (20-100 nm) |

| Copper(II) Sulfate (B86663) | Copper Sulfide (CuS) | Hot Injection | Nanoplates |